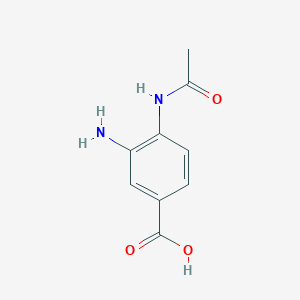
4-(Acetylamino)-3-Amino Benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Acetylamino)-3-Amino Benzoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Acetylamino)-3-Amino Benzoic Acid (also known as 4-AABA) is an important derivative of aminobenzoic acid, which has garnered attention for its potential biological activities. This compound is structurally related to para-aminobenzoic acid (PABA), a well-known compound in biochemistry and medicinal chemistry. The biological activity of 4-AABA includes antimicrobial, cytotoxic, and immunomodulatory effects, making it a subject of interest in drug development and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H12N3O4
- Molecular Weight : 250.23 g/mol
- CAS Number : 446325
This compound features an acetylamino group and an amino group on the benzene ring, which contribute to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that derivatives of aminobenzoic acid, including 4-AABA, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve interference with folate synthesis pathways, similar to that of sulfonamides and other antibiotics .
Cytotoxic Effects
4-AABA has demonstrated cytotoxic effects against several cancer cell lines. For instance, studies have reported that it induces apoptosis in human leukemia cells through the activation of caspase pathways. The compound's ability to modulate cell cycle progression and promote cell death highlights its potential as an anticancer agent .
Immunomodulatory Effects
The compound also exhibits immunomodulatory effects, influencing the immune response. It has been suggested that 4-AABA can enhance the activity of immune cells, such as macrophages and lymphocytes, thereby improving host defense mechanisms against infections and tumors .
Study on Antimicrobial Activity
In a study published in Biomolecules, researchers evaluated the antimicrobial efficacy of various aminobenzoic acid derivatives, including 4-AABA. The results indicated that 4-AABA showed a minimum inhibitory concentration (MIC) of 15 µM against E. coli, demonstrating its potential as a therapeutic agent against bacterial infections .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | 15 | Escherichia coli |
| PABA | 30 | Staphylococcus aureus |
Study on Cytotoxicity
A study focusing on the cytotoxic effects of 4-AABA revealed that it significantly reduced cell viability in leukemia cell lines at concentrations above 20 µM. The apoptosis mechanism was linked to mitochondrial dysfunction and reactive oxygen species (ROS) generation .
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C₉H₁₀N₂O₃
- Molecular Weight : 194.19 g/mol
- IUPAC Name : 4-acetamido-3-aminobenzoic acid
The compound features an acetamido group at the para position relative to the carboxylic acid functional group on the benzene ring, which influences its reactivity and biological activity.
Pharmaceutical Applications
- Intermediate in Drug Synthesis :
- Antiviral Activity :
- Potential Use in Cancer Therapy :
Biochemical Applications
- Enzyme Inhibition :
- Synthesis of Antimicrobial Agents :
Case Study 1: Antiviral Mechanism
A study published in DrugBank highlighted the compound's role as a receptor-destroying enzyme that facilitates viral invasion by cleaving sialic acids from mucins on airway epithelial cells. This action enhances viral spread and infection rates, making it a target for antiviral drug development .
Case Study 2: Cancer Treatment
In vitro studies reported that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, with IC₅₀ values indicating potent inhibitory effects on cell viability. These findings suggest potential pathways for developing new anticancer therapies based on this compound .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Para-Aminobenzoic Acid | Contains an amino group at para position | Essential in folate synthesis |
| 4-(Hydroxyamino)-3-Amino Benzoic Acid | Hydroxyl group addition | Increased solubility and potential bioactivity |
| 4-Aminosalicylic Acid | Hydroxyl group adjacent to amino | Used in tuberculosis treatment |
| 3-Amino-4-(Acetylamino) Benzoic Acid | Similar amide structure | Variation in position affects bioactivity |
特性
分子式 |
C9H10N2O3 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
4-acetamido-3-aminobenzoic acid |
InChI |
InChI=1S/C9H10N2O3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4H,10H2,1H3,(H,11,12)(H,13,14) |
InChIキー |
MJMLUICFHWSBQZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)O)N |
同義語 |
4-(acetylamino)-3-aminobenzoic acid BANA 108 BANA-108 BANA108 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















